
3,3'-Sulfonylbis(6-hydroxy-5-nitrobenzoic acid)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-Sulfonylbis(6-hydroxy-5-nitrobenzoic acid) is a chemical compound with the molecular formula C14H8N2O12S It is a derivative of benzoic acid and contains nitro and sulfonyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Sulfonylbis(6-hydroxy-5-nitrobenzoic acid) typically involves the nitration of 3,3’-sulfonylbis(6-hydroxybenzoic acid) using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure efficient conversion of starting materials to the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-Sulfonylbis(6-hydroxy-5-nitrobenzoic acid) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at positions ortho and para to the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
3,3’-Sulfonylbis(6-hydroxy-5-nitrobenzoic acid) has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3,3’-Sulfonylbis(6-hydroxy-5-nitrobenzoic acid) involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro and sulfonyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The compound can inhibit or activate certain biochemical pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3’-Sulfonylbis(6-hydroxybenzoic acid): Lacks the nitro groups, resulting in different chemical and biological properties.
3,3’-Dinitrobenzidine: Contains nitro groups but lacks the sulfonyl and hydroxyl groups, leading to distinct reactivity and applications.
Sulfanilic acid: Contains a sulfonyl group but differs in the overall structure and functional groups.
Uniqueness
3,3’-Sulfonylbis(6-hydroxy-5-nitrobenzoic acid) is unique due to the presence of both nitro and sulfonyl groups, which confer specific chemical reactivity and potential biological activities. Its combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
62919-43-1 |
|---|---|
Formule moléculaire |
C14H8N2O12S |
Poids moléculaire |
428.29 g/mol |
Nom IUPAC |
5-(3-carboxy-4-hydroxy-5-nitrophenyl)sulfonyl-2-hydroxy-3-nitrobenzoic acid |
InChI |
InChI=1S/C14H8N2O12S/c17-11-7(13(19)20)1-5(3-9(11)15(23)24)29(27,28)6-2-8(14(21)22)12(18)10(4-6)16(25)26/h1-4,17-18H,(H,19,20)(H,21,22) |
Clé InChI |
ZTQACHIXUHAMNW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1C(=O)O)O)[N+](=O)[O-])S(=O)(=O)C2=CC(=C(C(=C2)[N+](=O)[O-])O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


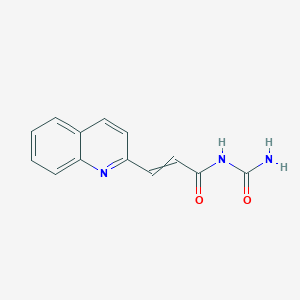
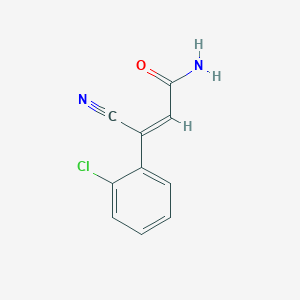


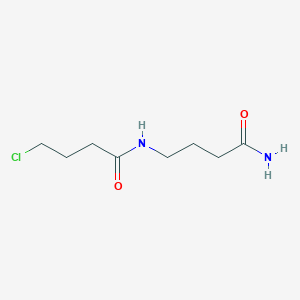

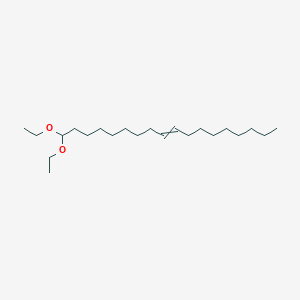

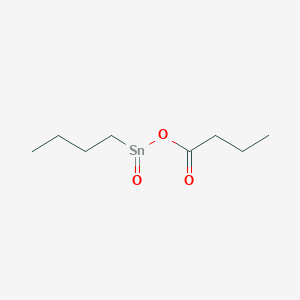

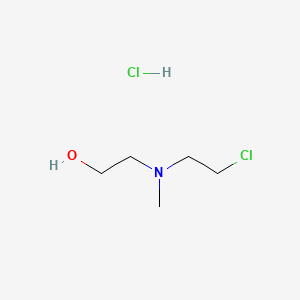
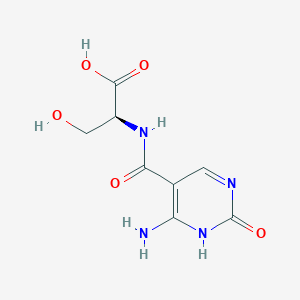
![N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]benzenecarboximidoyl chloride](/img/structure/B14502339.png)

